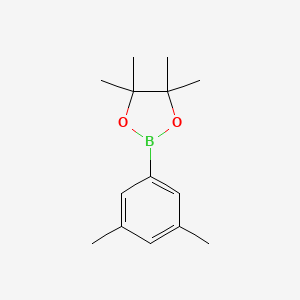

2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Classification Within Organoboron Compounds

Organoboron chemistry encompasses compounds containing carbon-boron bonds, which exhibit diverse structural motifs and reactivities. These compounds are typically organic derivatives of borane (BH₃), such as trialkyl boranes and other boron-containing species. The classification system for organoboron compounds is quite extensive, with several major categories including organoboranes (R₃B), boronic acids (RB(OH)₂), borinic acids (R₂BOH), and boronic esters (RB(OR')₂).

This compound specifically belongs to the boronate ester subclass, and more precisely to cyclic boronic esters known as dioxaborolanes. These compounds are characterized by a five-membered heterocyclic ring containing the C-O-B-O-C linkage. The structural features of dioxaborolanes include:

| Structural Element | Description |

|---|---|

| Ring Structure | Five-membered heterocyclic ring |

| Ring Composition | Two carbon atoms, one boron atom, two oxygen atoms |

| Boron Position | Part of the ring structure with an external organic substituent |

| Geometry at Boron | Trigonal planar (sp² hybridized) |

| Organic Substituent | Aryl or alkyl group attached to boron |

In the case of this compound, the boron atom bears a 3,5-dimethylphenyl group, while the dioxaborolane ring contains four methyl substituents (two at each carbon position), derived from the pinacol (2,3-dimethyl-2,3-butanediol) component used in its formation.

Historical Development of Dioxaborolane Derivatives

The development of dioxaborolane chemistry is intertwined with the broader evolution of organoboron chemistry. Research interest in boronic acids and their ability to form stable cyclic esters with diols has been documented since the late 1950s. This early exploration laid the groundwork for the development of various boronic ester derivatives, including the pinacol-derived dioxaborolanes that have become particularly valuable in modern synthetic chemistry.

Several key historical developments contributed to the emergence of dioxaborolane chemistry:

Recognition of Stability Factors: Unlike acyclic boronic esters which are generally hydrolytically unstable, researchers discovered that cyclic five- and six-membered esters formed with 1,2- and 1,3-diols respectively demonstrate significantly enhanced stability.

Synthetic Methodology Advancements: The development of efficient methods for preparing dioxaborolanes, including reactions of boronic acids with diols and transesterification processes, expanded access to these valuable intermediates.

Application in Cross-Coupling Chemistry: The incorporation of dioxaborolane derivatives in palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, dramatically expanded interest in these compounds from the 1980s onward.

Materials Science Applications: More recently, dioxaborolane compounds have found applications in materials science, particularly in the development of dynamic covalent networks known as vitrimers and in the construction of covalent organic frameworks (COFs).

The development of derivatives bearing various aryl substituents, including dimethylphenyl groups, has enabled fine-tuning of reactivity and physical properties for specific synthetic applications. The 3,5-dimethylphenyl derivative represents one such tailored structure that offers particular advantages in certain synthetic contexts.

Key Physicochemical Properties

This compound possesses distinctive physicochemical properties that determine its behavior in chemical reactions and influence its applications. The key properties are summarized in the following table:

The carbon-boron bond in this compound exhibits relatively low polarity (electronegativity 2.55 for carbon and 2.04 for boron). This characteristic influences its reactivity patterns, particularly in transmetallation processes that are central to cross-coupling reactions. The boron atom, being sp² hybridized, possesses a vacant p orbital perpendicular to the three substituents, which contributes to its Lewis acidic character.

The tetramethyl substitution pattern on the dioxaborolane ring provides significant steric protection to the boron-oxygen bonds, enhancing stability compared to less hindered cyclic variants or acyclic boronic esters. This structural feature makes this compound resistant to hydrolysis under mild conditions, while still maintaining sufficient reactivity for synthetic transformations.

The 3,5-dimethylphenyl substituent further influences the compound's properties by providing additional steric bulk and modifying the electronic characteristics of the boron center. The methyl groups at the meta positions of the phenyl ring increase electron density through inductive effects without directly affecting conjugation with the boron atom's empty p-orbital.

Research on related compounds indicates that this particular structural arrangement creates a balance of stability and reactivity that makes the compound valuable for applications in organic synthesis, particularly in coupling reactions where controlled reactivity of the carbon-boron bond is essential.

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-10-7-11(2)9-12(8-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCNEQGQJTWRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579284 | |

| Record name | 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-93-6 | |

| Record name | 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Borylation of Aromatic Halides Using Bis(pinacolato)diboron

One of the most common and efficient methods to prepare 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is via palladium-catalyzed borylation of the corresponding aromatic halide (e.g., 2-bromo-5-iodo-1,3-dimethylbenzene). The reaction proceeds under inert atmosphere conditions with a palladium catalyst, base, and bis(pinacolato)diboron as the boron source.

- Starting materials: 2-bromo-5-iodo-1,3-dimethylbenzene and bis(pinacolato)diboron

- Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)

- Base: Potassium acetate

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 20–90 °C

- Reaction time: Approximately 3 hours

- Atmosphere: Argon or nitrogen inert atmosphere

Procedure Summary:

A flask is charged with the aromatic halide, bis(pinacolato)diboron, potassium acetate, and DMSO, purged with argon, and then the palladium catalyst is added. The mixture is stirred and heated at 90 °C for 3 hours. After cooling, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated, followed by purification through reversed-phase HPLC to yield the boronic ester product.

Synthesis via Reaction of 3,5-Dimethylbenzyl Chloride with Bis(pinacolato)diboron

Another route involves the reaction of 3,5-dimethylbenzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. This method is typically carried out under reflux in an inert atmosphere.

- Starting material: 3,5-dimethylbenzyl chloride

- Boronic ester source: Bis(pinacolato)diboron

- Base: Potassium carbonate or similar

- Solvent: Often anhydrous organic solvents like dioxane or toluene

- Atmosphere: Nitrogen or argon

- Temperature: Reflux conditions (~100 °C)

- Purification: Column chromatography

This method is favored for its straightforwardness and relatively mild conditions, making it suitable for laboratory-scale synthesis with good yields.

Multi-step Synthesis Involving Boronic Acid Intermediates

A more elaborate method involves the preparation of boronic acid intermediates followed by esterification with pinacol to form the dioxaborolane ring. For example, starting from dichloromethylboronic acid, the intermediate is reacted with pinacol under anhydrous conditions, followed by purification via distillation under reduced pressure.

This approach, while more complex, allows for the synthesis of boronic esters with different substituents and can be adapted for specialized derivatives.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Catalyst Efficiency: The palladium catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) is highly effective in promoting the borylation of aryl halides, enabling the formation of the boronic ester in relatively short reaction times with good selectivity.

Base Role: Potassium acetate or potassium carbonate serves to facilitate the transmetallation step in the catalytic cycle or to deprotonate intermediates, enhancing the reaction rate and yield.

Solvent Impact: Polar aprotic solvents like DMSO improve solubility of reactants and catalyst stability in palladium-catalyzed reactions, while solvents like dioxane or toluene are preferred in nucleophilic substitution routes for their boiling points and inertness.

Purification Techniques: Reversed-phase HPLC is used for high purity isolation in palladium-catalyzed methods, whereas column chromatography suffices for nucleophilic substitution products. Vacuum distillation is employed in boronic acid esterification routes to remove residual solvents and impurities.

Reaction Atmosphere: An inert atmosphere (argon or nitrogen) is critical to prevent oxidation of sensitive boron intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Basic Information

- IUPAC Name: 2-(3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula: C14H21BO2

- Molecular Weight: 232.13 g/mol

- CAS Number: 325142-93-6

- Melting Point: 112°C

Structure

The compound features a dioxaborolane ring structure that contributes to its reactivity and utility in various chemical processes. The presence of dimethylphenyl groups enhances its solubility and stability in organic solvents.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. It acts as a versatile building block for the formation of complex organic molecules through various reactions such as:

- Suzuki Coupling Reactions: This compound is effective in facilitating cross-coupling reactions between aryl halides and boronic acids to form biaryl compounds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .

- Formation of Boronate Esters: The compound can be converted into boronate esters that serve as intermediates in the synthesis of various organic compounds .

Materials Science

The unique properties of this compound make it valuable in materials science:

- Dynamic Covalent Networks: Research indicates that boronic acid derivatives can form dynamic covalent networks which can be utilized in creating self-healing materials. These materials exhibit remarkable mechanical properties and healing efficiency when exposed to moisture .

- Adhesives and Coatings: The compound's ability to form strong covalent bonds makes it suitable for use in adhesives and coatings that require durability and resistance to environmental factors .

Biochemical Applications

Boronic acids have been studied for their potential applications in biochemistry:

- Enzyme Inhibition: Certain studies suggest that compounds like this compound can act as inhibitors for specific enzymes involved in disease pathways . This opens avenues for drug development targeting metabolic diseases.

- Drug Delivery Systems: Its properties allow for the design of drug delivery systems that can release therapeutic agents in a controlled manner .

Case Study 1: Synthesis of Biaryl Compounds

In a study published by MDPI, researchers demonstrated the use of this compound in synthesizing biaryl compounds via Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Self-Healing Materials

Another significant application was explored where this compound was incorporated into a polymer matrix to create self-healing materials. The resulting material exhibited high tensile strength and the ability to heal after damage when exposed to water at elevated temperatures .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Reactivity

Substituent Effects on Boron Center

Steric and Electronic Modifications

- Electron-Donating Groups (e.g., -CH₃, -OCH₃):

- Electron-Withdrawing Groups (e.g., -Cl):

- Extended Conjugation (e.g., styryl groups):

Data Tables

Table 1: NMR Data Comparison

Biological Activity

2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 325142-93-6) is a boron-containing compound with significant potential in various biological applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H21BO2

- Molecular Weight : 232.13 g/mol

- Melting Point : 112°C

- Appearance : White to yellow crystalline powder

- Purity : ≥97.0% (GC) .

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known to interact with biological molecules through reversible covalent bonding with diols and other nucleophiles. This property allows them to modulate enzymatic activities and influence cellular signaling pathways.

Pharmacological Effects

-

Anticancer Activity :

- Studies have indicated that boron compounds can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, they may interfere with the function of proteasomes or other cellular machinery critical for tumor growth.

-

Antibacterial Properties :

- There is emerging evidence that boron compounds can also possess antibacterial activity. The mechanism often involves disrupting bacterial cell wall synthesis or function.

-

Neuroprotective Effects :

- Some research suggests that boron compounds may have neuroprotective properties by modulating neurotransmitter levels or protecting neurons from oxidative stress.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the effects of various boron compounds on cancer cell lines. The results demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound was found to induce apoptosis and decrease cell viability through a mechanism involving the downregulation of anti-apoptotic proteins .

Study 2: Antibacterial Activity

In a separate investigation focusing on antibacterial properties, researchers evaluated the effectiveness of several boron derivatives against common bacterial strains. The findings revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. For example, analogous reactions (e.g., 5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane) utilize Ru or Rh catalysts (0.5–1.5 mol%) in solvents like acetone or 1,3,5-trimethylbenzene at 140°C for 24 hours under argon . Yields vary (56–87%) depending on substrate steric effects and catalyst choice. Key steps:

- Purification via column chromatography (silica gel, hexane/ethyl acetate).

- Characterization by ¹¹B NMR (δ ~30 ppm for boronate esters) and mass spectrometry .

Advanced: How can researchers optimize reaction conditions for introducing the dioxaborolane moiety into sensitive substrates?

Answer:

Optimization involves:

- Catalyst screening : Rhodium complexes (e.g., [Rh(cod)Cl]₂ with BINAP ligands) improve regioselectivity in sterically hindered systems .

- Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) enhance solubility of aromatic substrates, while non-polar solvents (toluene) reduce side reactions.

- Temperature control : Lower temperatures (60°C) minimize decomposition of thermally labile intermediates.

- Additives : CsF or K₃PO₄ accelerates transmetallation in cross-coupling reactions .

Case study : A 74% yield was achieved for a similar boronate ester using RuHCl(CO){PPh₃}₃ at reflux .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹¹B NMR : Confirms boronate ester formation (sharp singlet at δ 28–32 ppm). Contamination by free boronic acid appears as a peak at δ 18–22 ppm .

- ¹H/¹³C NMR : Identifies aryl substituents (e.g., 3,5-dimethylphenyl protons at δ 2.3–2.5 ppm for methyl groups).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₂₂BO₂: calc. 253.17, obs. 253.18) .

Advanced: How should researchers address discrepancies between observed and theoretical NMR chemical shifts?

Answer:

Discrepancies often arise from:

- Electronic effects : Electron-withdrawing groups (e.g., -CN) deshield adjacent protons, shifting peaks downfield.

- Steric hindrance : Restricted rotation in ortho-substituted aryl groups splits peaks into multiplets.

- Solvent interactions : CDCl₃ vs. DMSO-d₆ can alter chemical shifts by 0.1–0.5 ppm.

Resolution : - Compare with structurally similar compounds (e.g., 2-[4-(furan-2-yl)phenyl] derivatives in δ 7.2–7.8 ppm for aromatic protons) .

- Use computational tools (DFT) to predict shifts and validate assignments .

Basic: What are the best practices for storage and handling to ensure compound stability?

Answer:

- Storage : Under argon at –20°C for long-term stability. Short-term storage (1–2 weeks) at –4°C is acceptable .

- Handling : Use gloveboxes to prevent hydrolysis. The boronate ester is moisture-sensitive and degrades to boronic acid in humid conditions.

- Quality control : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and FT-IR (absence of B–OH stretch at ~3200 cm⁻¹) .

Advanced: What strategies improve regioselectivity in cross-coupling reactions using this boronic ester?

Answer:

- Directing groups : Install –NH₂ or –OMe groups to guide coupling to specific positions (e.g., 4-aminophenylboronic acid pinacol ester in meta-substitution reactions) .

- Ligand design : Chiral ligands like (R)-BINAP enable enantioselective couplings (56% ee reported for similar systems) .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

Basic: How can researchers confirm the absence of common synthetic byproducts?

Answer:

- Byproduct identification :

- Deboronation products : Detect via ¹¹B NMR (δ < 20 ppm).

- Homocoupling : Monitor for biaryl formation (UV-vis at 280 nm).

- Mitigation :

Advanced: What computational methods aid in predicting reactivity and stability?

Answer:

- DFT calculations : Optimize transition states for cross-coupling (e.g., B3LYP/6-31G* level) to predict activation barriers.

- Molecular docking : Study interactions with catalytic sites (e.g., Pd(0) centers) to design targeted substrates.

- QSPR models : Correlate substituent effects (Hammett σ values) with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.